6-Oxabicyclo[3.2.1]octan-2-ylmethanamine
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Overview
Description
6-Oxabicyclo[321]octan-2-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine typically involves the following steps:
Starting Material: The synthesis often begins with a glycal, which is a derivative of a sugar.
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This step involves the use of gold(I) catalysts to facilitate the migration and rearrangement of the glycal-derived 1,6-enyne bearing propargylic carboxylates.
Interrupted Nazarov Cyclization: The resultant compounds undergo interrupted Nazarov cyclization to afford diastereomerically pure 6-Oxabicyclo[3.2.1]octanes.
Industrial Production Methods
While specific industrial production methods for 6-Oxabicyclo[32
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of bicyclic amines with biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-2-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another related compound with a more complex tricyclic structure.
Uniqueness
6-Oxabicyclo[3.2.1]octan-2-ylmethanamine is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]octan-2-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-4-6-1-2-8-3-7(6)5-10-8/h6-8H,1-5,9H2 |
InChI Key |
GTLSBXFTMUDSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1OC2)CN |
Origin of Product |
United States |
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